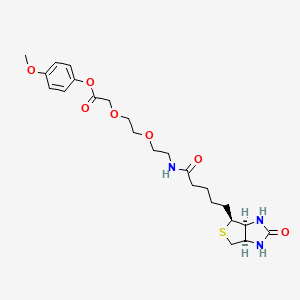

Biotin-AEEA-OPhOMe

Description

Contextualization within Bioconjugate Chemistry and Molecular Probing

Bioconjugate chemistry involves the joining of two molecules, at least one of which is a biomolecule, to create a new entity with combined properties. Molecular probes are molecules used to detect and study other molecules of interest. rjeid.com Biotin-AEEA-OPhOMe is a prime example of a molecular probe used in bioconjugation. smolecule.com Its utility stems from the ability to attach the biotin (B1667282) "tag" to a target molecule, which can then be detected or isolated due to biotin's extraordinarily strong and specific interaction with proteins like avidin (B1170675) and streptavidin. frontiersin.orgissuu.comthermofisher.com This principle is fundamental to a wide array of experimental techniques aimed at understanding complex biological systems. smolecule.commdpi.com

Overview of this compound's Significance as a Research Tool

The significance of this compound lies in its modular design, which facilitates the specific labeling of proteins and other macromolecules. smolecule.comissuu.com The biotin component serves as a high-affinity handle, the AEEA linker provides spacing and improves solubility, and the OPhOMe group acts as a reactive moiety for attaching the probe to the target. smolecule.comchempep.com This combination makes it a versatile tool for a variety of research applications, including:

Protein interaction studies: Identifying binding partners of a protein of interest. smolecule.com

Cellular localization: Determining the location of specific proteins within a cell. smolecule.com

Enzyme activity assays: Measuring the activity of enzymes. smolecule.com

Immunoassays: Enhancing the sensitivity of detection methods like ELISA. smolecule.com

Historical Development of Biotin-Based Probes and Related Conjugates

The use of biotin as a molecular tag began with the discovery of its strong interaction with avidin. nih.govnih.gov Early biotin-based probes were often simple derivatives of biotin, but researchers soon recognized the need for linkers to reduce steric hindrance and improve the accessibility of the biotin tag. issuu.com This led to the development of various biotinylating reagents with different linker arms. The incorporation of polyethylene (B3416737) glycol (PEG)-like linkers, such as AEEA, was a significant advancement, as it helped to overcome issues with solubility and aggregation of the labeled proteins. issuu.com The evolution of these probes has been driven by the need for greater specificity, efficiency, and versatility in biological research. frontiersin.orgfrontiersin.org

Rationale for the AEEA Linker's Integration in this compound Design

The AEEA (Amino-Ethoxy-Ethoxy-Acetic acid) linker is a short, hydrophilic spacer that plays a crucial role in the functionality of this compound. chempep.com Its integration into the probe's design offers several key advantages:

Increased Solubility: The polyethylene glycol-like nature of the AEEA linker enhances the water solubility of the probe and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules. issuu.comchempep.comresearchgate.net

Flexibility and Reduced Steric Hindrance: The flexible chain of the AEEA linker provides distance between the biotin tag and the labeled molecule, minimizing the risk of the tag interfering with the biological activity of the target. chempep.comresearchgate.net

Improved Binding: By extending the biotin tag away from the surface of the labeled molecule, the AEEA linker ensures better accessibility for binding to avidin or streptavidin. researchgate.net

The AEEA linker is a non-cleavable linker, meaning it forms a stable covalent bond. broadpharm.commedchemexpress.com

Functional Role of the OPhOMe Moiety in this compound's Activity

The OPhOMe (p-methoxyphenyl ester) moiety is the reactive component of this compound, enabling it to be attached to target molecules. issuu.com This group functions as a leaving group in a chemical reaction, typically with an amine group on the target protein. Specifically, this 4-methoxyphenyl (B3050149) ester can selectively react with the N-terminus of proteins, particularly at Gly-His-tags, without significantly reacting with the amino groups of lysine (B10760008) residues on the protein surface. issuu.com This selectivity allows for more controlled and site-specific labeling of proteins. The p-methoxyphenyl group is known in organic synthesis as a stable protecting group that can be removed under specific oxidative conditions. tcichemicals.comru.nl

Differentiation from General Biotin Metabolism and Biological Functions

It is crucial to distinguish the function of this compound as a research tool from the natural biological role of biotin (Vitamin B7). nih.gov

Natural Biotin: Biotin is an essential vitamin that acts as a coenzyme for carboxylase enzymes involved in vital metabolic pathways, such as the synthesis of fatty acids and glucose. nih.govlibretexts.org Mammals cannot synthesize biotin and must obtain it from their diet. nih.gov It is also involved in gene regulation through its attachment to histones. nih.gov

This compound: This compound is a synthetic derivative designed for laboratory use. smolecule.com Its purpose is not to participate in metabolic processes but to act as a chemical tag for labeling and detecting other molecules. smolecule.commdpi.com The modifications to the biotin molecule, including the addition of the AEEA linker and the OPhOMe group, are intended to facilitate its function as a probe and are not found in naturally occurring biotin. smolecule.comchempep.com

| Feature | Biotin (Vitamin B7) | This compound |

| Primary Function | Coenzyme in metabolic reactions. nih.govlibretexts.org | Molecular probe for labeling and detection. smolecule.com |

| Origin | Natural vitamin obtained from diet. nih.gov | Synthetic compound for research use. smolecule.com |

| Structure | Unmodified biotin molecule. nih.gov | Biotin with an attached AEEA linker and OPhOMe group. nih.gov |

| Biological Role | Essential for cell growth and metabolism. libretexts.org | Used to study other biomolecules. smolecule.com |

Properties

IUPAC Name |

(4-methoxyphenyl) 2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O7S/c1-30-16-6-8-17(9-7-16)33-21(28)14-32-13-12-31-11-10-24-20(27)5-3-2-4-19-22-18(15-34-19)25-23(29)26-22/h6-9,18-19,22H,2-5,10-15H2,1H3,(H,24,27)(H2,25,26,29)/t18-,19-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTMBJQBBQCQPI-IPJJNNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)COCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OC(=O)COCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O7S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Biotin Aeea Ophome Construction

Strategies for Biotinylation of Aminoethoxyethoxyacetic Acid Derivatives

The core of Biotin-AEEA-OPhOMe's structure involves the covalent attachment of biotin (B1667282) to an aminoethoxyethoxyacetic acid (AEEA) linker. The AEEA component, a hydrophilic spacer, is crucial for enhancing the solubility of the final conjugate and minimizing steric hindrance, thereby ensuring the biotin moiety is accessible for binding to avidin (B1170675) or streptavidin. issuu.comissuu.com

The biotinylation of AEEA derivatives typically proceeds through the formation of an amide bond. This is achieved by activating the carboxylic acid group of biotin and then reacting it with the primary amine of the AEEA linker. Standard peptide coupling methods are often employed for this purpose. smolecule.com The valeric acid side chain of biotin is the site of this derivatization, a position that does not interfere with its high-affinity binding site for streptavidin. issuu.comissuu.com

Common strategies for activating the biotin's carboxyl group include its conversion to an active ester, such as an N-hydroxysuccinimide (NHS) ester. issuu.com These active esters are reactive towards primary amines under mild conditions, leading to efficient amide bond formation. issuu.com

Approaches for OPhOMe Moiety Incorporation into Linker Systems

The 4-methoxyphenyl (B3050149) (OPhOMe) ester moiety provides the reactive handle for the final conjugation of the entire Biotin-AEEA probe to a target molecule. This group is specifically designed to react selectively with certain protein tags, such as the Gly-His-tag, offering a method for regiospecific labeling. issuu.comissuu.com

The incorporation of the OPhOMe group into the AEEA linker involves an esterification reaction. After the AEEA linker has been biotinylated, its terminal carboxylic acid is activated and reacted with 4-methoxyphenol. This reaction is typically facilitated by a coupling agent to form the final ester product. smolecule.com The choice of the OPhOMe ester is significant as it provides a balance of reactivity and stability, allowing for selective conjugation under controlled conditions.

Optimization of Coupling Reactions for this compound Synthesis

For the biotin-AEEA coupling, carbodiimides are frequently used as coupling agents. smolecule.com The reaction conditions, such as solvent, temperature, and reaction time, are optimized to maximize the yield and purity of the biotinylated intermediate.

Formation of the AEEA linker.

Coupling of the biotin moiety to the AEEA linker via an amide bond.

Attachment of the 4-methoxyphenyl group through an ester linkage to form the final this compound product. smolecule.com

Purification Techniques for this compound Intermediates and Final Product

Purification is a critical step throughout the synthesis of this compound to ensure the removal of unreacted starting materials, coupling agents, and any side products. For both the biotinylated AEEA intermediate and the final product, chromatographic techniques are extensively used.

High-performance liquid chromatography (HPLC) is a preferred method for purifying biotinylated compounds, as it provides high resolution and allows for the isolation of products with high purity. spherotech.com Specifically, reverse-phase HPLC is often employed for the purification of biotinylated oligonucleotides and similar molecules. spherotech.com

Other chromatographic methods, such as column chromatography using silica (B1680970) gel, can also be utilized for the purification of intermediates. nih.gov For larger scale purification, affinity chromatography can be an effective technique. This method takes advantage of the strong and specific interaction between biotin and avidin or streptavidin immobilized on a solid support, such as agarose (B213101) beads. creative-proteomics.comsigmaaldrich.com However, the harsh conditions often required to elute the biotinylated compound from the affinity matrix can be a drawback. wikipedia.org

The purity of the final product and intermediates is typically assessed by analytical techniques such as thin-layer chromatography (TLC), HPLC, and mass spectrometry. chemimpex.com

| Purification Technique | Scale | Application | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) | Small to Medium | Final product and intermediates | High resolution, high purity | Can be time-consuming, requires specialized equipment |

| Column Chromatography | Small to Large | Intermediates | Cost-effective, scalable | Lower resolution than HPLC |

| Affinity Chromatography | Small to Large | Biotinylated compounds | High specificity | Harsh elution conditions may be required |

| Thin-Layer Chromatography (TLC) | Analytical | Reaction monitoring, purity assessment | Fast, simple | Qualitative, not for purification |

Scale-Up Considerations for this compound Production in Research Settings

Transitioning the synthesis of this compound from a small, laboratory scale to a larger production for research purposes requires careful consideration of several factors to maintain efficiency and product quality. Key considerations include:

Reaction Conditions: Optimizing reaction parameters such as concentration, temperature, and reaction time is crucial for maximizing yield and minimizing side reactions on a larger scale.

Reagent Stoichiometry: The molar ratios of reactants and coupling agents may need to be adjusted to ensure efficient conversion as the scale increases.

Purification Strategy: The choice of purification method becomes critical. While HPLC is excellent for high purity, it may not be practical for large quantities. Column chromatography or affinity chromatography might be more suitable for initial purification steps, followed by a final polishing step with HPLC if necessary. sigmaaldrich.com

Process Efficiency: Streamlining the workflow, including work-up and isolation procedures, is important for saving time and resources. A recent study on the mechanochemical synthesis of a related biotin compound, biotin nih.govuril, demonstrated a significant increase in yield and a reduction in reaction time and process mass intensity when scaling up, highlighting the potential of alternative synthetic methodologies for larger-scale production. researchgate.net

Stereochemical Control and Regioselectivity in this compound Synthesis

The synthesis of this compound involves specific considerations regarding stereochemistry and regioselectivity.

Stereochemistry: The biotin molecule contains three chiral centers. The synthesis must preserve the natural stereochemistry of D-biotin, as this is essential for its high-affinity binding to streptavidin. researchgate.net Synthetic routes often start with commercially available D-biotin to ensure the correct stereoisomer is incorporated. nih.gov The subsequent reaction steps are designed to be stereochemically non-invasive to these centers.

Regioselectivity: The biotinylation reaction must be regioselective, meaning the AEEA linker is attached specifically to the carboxylic acid of biotin's valeric acid side chain, not to the ureido ring. This is typically achieved by using standard coupling chemistries that selectively target the carboxyl group. Similarly, the final esterification must occur at the terminal carboxyl group of the AEEA linker. The selective reactivity of the OPhOMe ester with specific amino acid residues, such as those in a Gly-His-tag, provides the desired regioselectivity in the final labeling application. issuu.comissuu.com

Molecular Design Principles and Theoretical Underpinnings of Biotin Aeea Ophome

Rationale for Flexible Linker Design in Biotin-AEEA-OPhOMe

The inclusion of an 8-amino-3,6-dioxaoctanoic acid (AEEA) linker in the this compound molecule is a critical design element that enhances its utility. This flexible spacer serves several key purposes.

Firstly, the AEEA linker provides spatial separation between the biotin (B1667282) moiety and the target molecule to which it is conjugated. This separation is crucial for minimizing steric hindrance, thereby ensuring that the biotin remains accessible for binding to its high-affinity partners, streptavidin or avidin (B1170675). issuu.comissuu.com The length and flexibility of the linker allow the biotin to orient itself optimally for this interaction, which is fundamental to its application in detection and purification assays. issuu.comissuu.com

Secondly, the hydrophilic nature of the AEEA linker, which contains ethylene (B1197577) glycol units, significantly improves the water solubility of the entire biotinylation reagent. issuu.comissuu.com This is particularly advantageous because biotin itself is relatively hydrophobic. issuu.comissuu.com Enhanced solubility prevents the aggregation of the labeled protein or macromolecule, a common issue with standard biotinylation reagents that can lead to erroneous results in assays. issuu.comissuu.com By incorporating a hydrophilic polyethylene (B3416737) glycol (PEG)-like spacer, the negative impact of biotin's hydrophobicity on the solubility and surface polarity of the modified protein is mitigated. issuu.comissuu.com

The flexibility of the AEEA linker can also be advantageous in allowing the conjugated domains to move with a degree of independence, which can be important for maintaining the biological function of the labeled molecule. polyplus-sartorius.com In essence, the linker acts as a flexible tether, providing room for proper protein folding and limiting unwanted interactions between the biotin label and the protein itself. polyplus-sartorius.com

Impact of OPhOMe Structure on this compound Molecular Recognition

The 4-methoxyphenyl (B3050149) ester (OPhOMe) group is the reactive component of this compound, designed for specific molecular recognition and covalent labeling. A key feature of this moiety is its selective reactivity towards the N-terminus of proteins, particularly at a Gly-His tag. issuu.comissuu.com This regiospecificity allows for controlled and predictable labeling, which is a significant advantage over less specific reagents that might react with multiple functional groups on a protein surface, such as the primary amines of lysine (B10760008) residues. issuu.comissuu.com

This selective reactivity enables a wide range of applications in chemical biology and for the development of biopharmaceuticals where precise labeling is required. issuu.comissuu.com The methoxy (B1213986) group on the phenyl ring can enhance the reactivity of the ester, facilitating the acylation reaction under specific conditions. smolecule.com This targeted approach ensures that the biotin label is attached at a known location, which is critical for studies of protein structure and function where the position of the label could influence the outcome.

Molecular recognition is a cornerstone of biological processes, and the design of this compound leverages this principle for targeted applications. uhasselt.beiris-biotech.degoogle.com The OPhOMe group's ability to selectively recognize and react with a specific protein tag is a prime example of engineered molecular recognition.

Theoretical Considerations for this compound Target Specificity

The high target specificity of this compound is a result of the combination of the biotin-streptavidin interaction and the selective reactivity of the OPhOMe group. The biotin-streptavidin bond is one of the strongest known non-covalent interactions in biology, characterized by a very low dissociation constant (Kd = 10⁻¹⁵ M). issuu.com This ensures that once the biotinylated molecule is captured by streptavidin, the complex is extremely stable under a wide range of conditions, including variations in pH and temperature. issuu.com

The theoretical basis for the OPhOMe group's specificity for Gly-His tags lies in the local chemical environment of this dipeptide sequence. The reaction mechanism likely involves the specific properties of the N-terminal glycine (B1666218) and the neighboring histidine residue, which create a unique reactive site that is preferentially targeted by the 4-methoxyphenyl ester. issuu.comissuu.com This avoids the often-undesirable random labeling of surface-accessible lysines that occurs with more common amine-reactive biotinylation reagents. issuu.comissuu.com

The design of such specific probes is often informed by in silico screening and a deep understanding of reaction mechanisms to predict and optimize the interaction between the probe and its intended target. google.com

Rational Modification Strategies for this compound Functional Enhancement

While this compound is a highly specialized reagent, its core structure can be rationally modified to further enhance its functionality for specific applications. These strategies often focus on altering the linker or the reactive group.

One common modification strategy is to alter the length and composition of the linker. For instance, incorporating longer or different types of PEG linkers can further enhance solubility and reduce aggregation, which is particularly important when working with proteins that are prone to precipitation. issuu.comissuu.com The length of the spacer arm can be adjusted to optimize the accessibility of the biotin for streptavidin binding in different experimental setups. issuu.comissuu.com

Another avenue for modification is the introduction of cleavable elements within the linker. thermofisher.com For example, a disulfide bond can be incorporated, which allows the biotin tag to be cleaved from the target molecule under mild reducing conditions. thermofisher.com This is particularly useful for applications involving the purification of target proteins, as it allows for their gentle elution from a streptavidin affinity column. issuu.com

The reactive OPhOMe group could also be replaced with other functional groups to target different amino acid residues or functional moieties on a target molecule. issuu.com This would expand the repertoire of the biotinylation reagent, allowing for the labeling of a wider range of biomolecules with different chemical properties.

Comparative Analysis of this compound with Other Biotinylation Reagents and Molecular Probes

This compound distinguishes itself from other biotinylation reagents through its unique combination of a flexible, hydrophilic linker and a highly specific reactive group.

A comparison with standard NHS-ester biotinylation reagents highlights the advantages of this compound's specificity. NHS esters react with primary amines, leading to the labeling of multiple lysine residues on a protein's surface, which can potentially interfere with the protein's function. issuu.comthermofisher.com In contrast, the regiospecificity of this compound for Gly-His tags allows for controlled, site-specific labeling. issuu.comissuu.com

When compared to other molecular probes, such as those used in proximity labeling (e.g., Biotin-AEEA-tyramide), the application differs. issuu.comsigmaaldrich.com While Biotin-AEEA-tyramide is used for enzyme-catalyzed proximity labeling to map the proteome of specific cellular compartments, this compound is designed for the direct, covalent labeling of a specific protein tag. issuu.comiris-biotech.de

The table below provides a comparative overview of this compound and other related biotinylation reagents.

| Reagent | Reactive Group | Target | Linker Characteristics | Key Features |

| This compound | 4-methoxyphenyl ester | Gly-His tag | Flexible, hydrophilic (AEEA) | Regiospecific N-terminal labeling |

| Biotin-NHS | N-hydroxysuccinimide ester | Primary amines (e.g., Lysine) | Variable | General amine-reactive labeling |

| Biotin-PEG-SS-COOH | Carboxyl | - (for further conjugation) | Cleavable (disulfide), hydrophilic (PEG) | Cleavable linker for elution |

| Biotin-AEEA-Tyramide | Tyramide | Phenolic residues (enzyme-catalyzed) | Flexible, hydrophilic (AEEA) | Proximity labeling |

This comparative analysis underscores the specialized nature of this compound, which has been designed to address the need for highly specific and controlled biotinylation in advanced biological research.

Advanced Spectroscopic and Analytical Characterization of Biotin Aeea Ophome Molecular Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Biotin-AEEA-OPhOMe Binding Site Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-level information about molecular structure and interactions in solution. In the context of this compound, NMR studies, particularly ¹H NMR, can be instrumental in elucidating the specific binding site interactions with its protein targets, such as streptavidin.

When this compound binds to a protein, changes in the chemical environment of its protons occur, leading to chemical shift perturbations (CSPs) in the NMR spectrum. By comparing the spectra of the free and bound forms of the probe, researchers can identify which parts of the molecule are involved in the interaction. For instance, significant upfield shifts of biotin's protons upon binding to streptavidin have been observed, which are attributed to the aromatic ring currents of nearby amino acid residues in the binding pocket. nih.gov These CSPs provide direct evidence of the binding event and can help to map the binding interface.

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity between protons of the this compound probe and protons of the protein, providing crucial distance restraints for building a three-dimensional model of the complex. nih.gov While specific NMR data for the this compound compound itself is not extensively published, the principles derived from studies on similar biotinylated compounds are directly applicable. For example, analysis of a biotin-alginate conjugate by ¹³C NMR spectroscopy helped to confirm the covalent coupling of biotin (B1667282) to the polymer backbone. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Perturbations (CSPs) for Biotin upon Binding to Streptavidin

| Biotin Proton | Chemical Shift (Free) (ppm) | Chemical Shift (Bound) (ppm) | CSP (Δδ) (ppm) |

| H6 | 4.35 | 1.15 | -3.20 |

| H4 | 4.15 | 2.05 | -2.10 |

| H3a | 3.10 | 1.50 | -1.60 |

| H6a | 2.90 | 2.30 | -0.60 |

Note: This table is illustrative, based on data from similar biotin-protein interaction studies, to demonstrate the expected magnitude and direction of chemical shift changes. nih.gov

Mass Spectrometry for this compound Ligand-Target Complex Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of ligand-target complexes, offering high sensitivity and mass accuracy. For this compound, MS can be used to confirm the identity and purity of the probe itself, as well as to identify and characterize its binding partners.

In a typical workflow for target identification, this compound is used as a "bait" molecule in a pull-down assay. nih.gov After incubation with a complex biological sample, such as a cell lysate, the probe and any bound proteins are captured using streptavidin-coated beads. nih.gov The isolated proteins are then eluted and identified by mass spectrometry-based proteomics techniques, such as liquid chromatography-mass spectrometry (LC-MS). google.com This approach has been successfully used to identify the protein targets of various bioactive natural products that have been modified with a biotin tag. nih.gov

Table 2: Expected Mass Spectrometry Results for this compound and its Conjugates

| Analyte | Expected Molecular Weight (Da) | Mass Spectrometry Technique | Expected Observation |

| This compound | 495.59 | ESI-MS | [M+H]⁺ at m/z 496.60, [M+Na]⁺ at m/z 518.58 |

| Target Protein (e.g., Protein X) | ~50,000 | LC-MS/MS | Identification of Protein X through peptide fragmentation analysis |

| This compound-Protein X Complex | ~50,495.59 | Native MS | Observation of the intact complex with the corresponding mass |

Note: The expected molecular weights are calculated based on the chemical formula of this compound and a hypothetical protein. The observed m/z values in ESI-MS will depend on the charge state of the ion. issuu.comresearchgate.net

Fluorescence Spectroscopy for this compound Interaction Monitoring

Fluorescence spectroscopy offers a sensitive and non-invasive method to monitor molecular interactions in real-time. While this compound itself is not inherently fluorescent, its interactions can be studied using fluorescently labeled binding partners or by employing fluorescent probes that are displaced upon binding.

A common approach involves using a fluorescently labeled version of avidin (B1170675) or streptavidin. Upon binding of this compound, changes in the fluorescence properties of the protein, such as intensity or polarization, can be observed. These changes can be used to determine binding affinity and kinetics.

Alternatively, a displacement assay can be employed. In this setup, a fluorescent probe, such as 2-anilinonaphthalene-6-sulfonic acid (2,6-ANS), which becomes highly fluorescent upon binding to the biotin-binding site of avidin, is used. nih.gov When this compound is introduced, it displaces the 2,6-ANS probe, leading to a quenching of the fluorescence signal. nih.gov The extent of fluorescence quenching can be directly correlated with the concentration of the biotinylated compound, allowing for the determination of binding constants. nih.govnih.gov This method is highly sensitive and avoids the need for covalent modification of the avidin protein. nih.gov

Systematic studies of the avidin-biotin interaction using fluorescence spectroscopy have shown that the binding is sensitive to environmental factors such as temperature and pH. nih.gov

Circular Dichroism (CD) Spectroscopy in this compound Conformational Studies

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the secondary and tertiary structure of proteins and for detecting conformational changes upon ligand binding. creative-proteomics.comnih.gov The binding of a small molecule like this compound to a protein can induce changes in the protein's conformation, which can be monitored by CD spectroscopy.

The far-UV region of the CD spectrum (180-260 nm) provides information about the protein's secondary structure content (e.g., α-helix, β-sheet). creative-proteomics.com Significant changes in this region upon addition of this compound would indicate a rearrangement of the protein's backbone. The near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acid residues and can reveal changes in the tertiary structure of the protein.

Studies on the biotin carboxyl carrier protein (BCCP), for example, have shown that the biotin prosthetic group itself can contribute to the CD spectrum, with specific positive bands observed. nih.gov Enzymatic carboxylation of the biotin moiety led to a shift in these bands, indicating a conformational change in the local environment of the biotin. nih.gov Similarly, the interaction of this compound with its target protein could lead to distinct changes in the CD spectrum, providing insights into the conformational consequences of the binding event. Depending on the environment, drug molecules can adopt different conformations, which in turn affects their stability and biological activity, and CD spectroscopy is an effective way to monitor these dynamics. creative-proteomics.com

Surface Plasmon Resonance (SPR) for this compound Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. benthamopen.comnih.gov It is widely used to determine the kinetics (association and dissociation rate constants) and affinity of ligand-target binding. nicoyalife.com

In a typical SPR experiment involving this compound, one of the interacting partners is immobilized on a sensor chip surface, and the other is flowed over the surface. For instance, streptavidin can be captured on the sensor chip, and solutions of this compound at various concentrations are then injected. The binding of the probe to the immobilized streptavidin causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

By analyzing the shape of the sensorgrams (plots of SPR signal versus time), the association rate constant (kₐ) and the dissociation rate constant (kₑ) can be determined. The equilibrium dissociation constant (Kₑ), a measure of the binding affinity, can then be calculated as the ratio of kₑ to kₐ. SPR has been extensively used to study the streptavidin-biotin interaction, which is known for its exceptionally high affinity. benthamopen.com The use of biotinylated molecules in conjunction with streptavidin-coated sensor chips is a common strategy in SPR-based assays.

Table 3: Typical Kinetic Parameters for Biotin-Streptavidin Interaction Measured by SPR

| Kinetic Parameter | Symbol | Typical Value | Unit |

| Association Rate Constant | kₐ | 10⁵ - 10⁷ | M⁻¹s⁻¹ |

| Dissociation Rate Constant | kₑ | 10⁻⁴ - 10⁻⁶ | s⁻¹ |

| Equilibrium Dissociation Constant | Kₑ | 10⁻⁹ - 10⁻¹⁵ | M |

Note: These values are representative of the high-affinity interaction between biotin and streptavidin and may vary depending on the specific experimental conditions and the nature of the biotin conjugate. benthamopen.com

Isothermal Titration Calorimetry (ITC) for this compound Thermodynamics of Interaction

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat changes associated with biomolecular interactions. It is considered the "gold standard" for determining the complete thermodynamic profile of a binding event in a single experiment. This includes the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. harvard.edu

In an ITC experiment to study the interaction of this compound with a target protein like streptavidin, a solution of the probe is titrated into a solution containing the protein in the sample cell of the calorimeter. researchgate.netaimspress.com The heat released or absorbed upon binding is measured, resulting in a series of heat spikes. Integration of these spikes and plotting them against the molar ratio of the reactants yields a binding isotherm.

Fitting this isotherm to a suitable binding model provides the thermodynamic parameters. The enthalpy change (ΔH) is a direct measure of the changes in bonding energies upon complex formation, while the entropy change (ΔS) reflects the changes in the degrees of freedom of the system. harvard.edu Studies on the streptavidin-biotin interaction have shown that the binding process is spontaneous, as indicated by a negative Gibbs free energy change (ΔG), and that the relative contributions of enthalpy and entropy can be temperature-dependent. researchgate.netaimspress.com For example, at certain temperatures, the interaction is enthalpically driven, while at others, it is entropically favorable. aimspress.com

Table 4: Thermodynamic Parameters for Streptavidin-Biotin Interaction at 25 °C

| Thermodynamic Parameter | Symbol | Typical Value | Unit |

| Stoichiometry | n | ~1 | - |

| Association Constant | Kₐ | ~10¹³ | M⁻¹ |

| Enthalpy Change | ΔH | -149.85 | kJ/mol |

| Entropy Change | ΔS | -284.26 | J/mol·K |

| Gibbs Free Energy Change | ΔG | Negative | kJ/mol |

Note: These values are based on studies of the streptavidin-biotin interaction and illustrate the thermodynamic signature of this high-affinity binding. The exact values can be influenced by experimental conditions such as temperature, pH, and buffer composition. nih.govresearchgate.net

Computational Approaches to Biotin Aeea Ophome Molecular Dynamics and Interactions

Molecular Docking Simulations for Biotin-AEEA-OPhOMe Target Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net In the context of this compound, docking simulations can be employed to identify potential protein targets by computationally screening large libraries of protein structures. This process helps in understanding how the biotin (B1667282) moiety, the AEEA linker, and the OPhOMe group contribute to binding specificity and affinity.

The general strategy involves attaching a biotin tag to a molecule of interest through a chemical linker, such as the AEEA (aminoethoxyethoxyacetic acid) linker in this compound. nih.gov This biotinylated probe can then be used in silico to probe the binding sites of various proteins. The AEEA linker provides flexibility and appropriate spacing, allowing the biotin head to access binding pockets that might otherwise be sterically hindered.

Recent trends in drug discovery often initiate with in silico predictions to forecast potential therapeutic compounds. nih.gov For instance, a set of biotin-polyethylene glycol (PEG)-naphthalimide derivatives were designed and optimized using docking simulations to identify potent antitumor agents. nih.gov The docking results for a DNA model revealed that derivatives with a four-unit PEG linker, structurally similar to the AEEA linker, exhibited the strongest intercalation with DNA. nih.gov This highlights how docking can be used to optimize the linker length and composition for enhanced binding.

Table 1: Key Interactions in Molecular Docking of Biotinylated Compounds

| Interacting Residues/Moieties | Type of Interaction | Significance in Target Binding |

| Amino-oxazole anchor with residues 201, 202, 204 | Hydrogen Bonds | Stabilization of the ligand in the binding pocket of biotin carboxylase. mdpi.com |

| Halogenated aromatic moieties with residues 157, 169, 171, 203 | Hydrophobic Interactions | Enhancement of interactions within a hydrophobic pocket. mdpi.com |

| Larger substituents with residues 209, 233 | Hydrogen Bonds | Deeper penetration into the binding pocket to form additional stabilizing bonds. mdpi.com |

| Biotin-PEG4-piperazine-1,8-naphthalimide with DNA | Intercalation | Strong binding to DNA, suggesting a potential mechanism for antitumor activity. nih.gov |

These simulations provide valuable insights into the structural basis of molecular recognition, guiding the design of biotinylated probes for specific biological targets. mdpi.com The identified protein-ligand complexes from docking can then be subjected to more rigorous computational methods, such as molecular dynamics simulations, to validate the binding modes and estimate binding affinities.

Molecular Dynamics (MD) Simulations of this compound Conformational Flexibility

Molecular dynamics (MD) simulations offer a powerful lens to observe the conformational landscape and dynamics of molecules like this compound in a simulated physiological environment. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the inherent flexibility and preferred conformations of the molecule.

For the biotin moiety itself, MD simulations in aqueous solution have shown it to be highly flexible, capable of transitioning between extended, semi-folded, and folded states. nih.gov These conformational shifts are influenced by intramolecular hydrogen bonding and interactions with surrounding water molecules. nih.gov The flexibility of biotin is crucial for its function, as it allows the molecule to adapt its shape to fit into the binding pockets of proteins like streptavidin. nih.govuni-muenchen.de

Table 2: Parameters from MD Simulations of Biotin Flexibility

| Parameter | Observation | Implication for this compound |

| Intramolecular Distance | Varies as biotin transitions between states. nih.gov | The distance between the biotin and OPhOMe moieties will fluctuate, affecting potential intramolecular interactions. |

| Radius of Gyration | Changes reflect the compactness of the molecule. nih.gov | A larger radius of gyration would indicate a more extended conformation, potentially facilitating intermolecular interactions. |

| Solvent-Accessible Surface Area | Fluctuates with conformational changes. nih.gov | Increased exposure of certain functional groups can enhance interactions with solvent and binding partners. |

| Conformational States | Extended, semi-folded, and folded states observed. nih.gov | The AEEA linker will likely influence the equilibrium between these states, impacting target recognition. |

The insights gained from MD simulations are crucial for understanding how the conformational dynamics of this compound influence its biological activity and can guide the design of derivatives with optimized flexibility and binding properties.

Quantum Chemical Calculations for this compound Electronic Structure Analysis

Quantum chemical (QC) calculations provide a detailed understanding of the electronic structure of molecules, which is fundamental to their reactivity and interaction properties. acs.orgresearchgate.net For this compound, QC methods can be used to analyze charge distribution, molecular orbitals, and the nature of chemical bonds, offering insights that are complementary to classical molecular mechanics approaches.

Studies combining experimental NMR and QC calculations on the streptavidin-biotin complex have been instrumental in deciphering the contributions to its high stability. acs.orgresearchgate.netacs.org These analyses revealed that while electrostatics dominate the interaction, weak noncovalent interactions, such as CH···S, CH···π, and CH···HC contacts, contribute significantly (around 44%) to the complex's stability. acs.orgresearchgate.net QC calculations can precisely quantify these interactions, which are often poorly described by classical force fields.

For this compound, QC calculations can elucidate the electronic properties of the entire molecule, including the biotin core, the AEEA linker, and the methoxyphenyl (OPhOMe) group. The methoxyphenyl group, in particular, can engage in π-stacking and other aromatic interactions, and QC methods can accurately model these contributions to binding.

Table 3: Contributions to Binding Energy from Quantum Chemical Calculations of the Biotin-Streptavidin Complex

| Interaction Type | Contribution to Stability | Significance for this compound |

| Electrostatics | Dominant contribution to the interaction energy. acs.orgacs.org | The polar groups in the biotin and AEEA moieties will have significant electrostatic interactions with a target protein. |

| Orbital Interactions | Significant contribution to binding. acs.orgacs.org | Charge transfer effects between the ligand and protein can be accurately modeled. |

| London Dispersion Forces | Drives weak noncovalent interactions, contributing ~44% to stability. acs.orgresearchgate.net | The aliphatic chain of biotin and the AEEA linker can form numerous van der Waals and dispersion contacts. |

| Aromatic Ring Currents | Cause significant chemical shift perturbations in NMR. acs.orgacs.org | The OPhOMe group can participate in aromatic interactions, which can be quantified by QC methods. |

By employing methods like Density Functional Theory (DFT), one can calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. For this compound, this analysis can help predict its susceptibility to chemical modification and its ability to participate in charge-transfer interactions with a biological target.

Free Energy Perturbation (FEP) Methods in this compound Binding Affinity Predictions

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of ligands to a common receptor. nih.govschrodinger.com This technique is based on statistical mechanics and molecular dynamics simulations, providing a more accurate prediction of binding affinity compared to simpler scoring functions used in molecular docking. nih.gov

The core of FEP lies in creating a thermodynamic cycle where one ligand is "alchemically" transformed into another, both in the bound state (in the protein's active site) and in the unbound state (in solvent). researchgate.net The difference in the free energy change between these two transformations corresponds to the relative binding free energy of the two ligands.

For this compound, FEP can be invaluable for predicting how modifications to its structure would affect its binding affinity to a target protein. For example, one could use FEP to assess the impact of:

Altering the length or chemical nature of the AEEA linker.

Substituting the methoxy (B1213986) group on the phenyl ring with other functional groups.

Modifying the valeric acid side chain of the biotin moiety.

While computationally intensive, FEP has been successfully applied to complex biological systems, including protein-protein interactions and protein-ligand binding. nih.govcresset-group.com Recent advancements and the use of powerful computing resources like GPUs have made FEP a more practical tool in drug discovery. nih.gov

Table 4: Application of FEP in Binding Affinity Prediction

| System/Modification | Goal of FEP Calculation | Potential Insight for this compound |

| Broadly neutralizing antibodies and HIV-1 gp120 | Predict changes in binding affinity upon mutation. nih.gov | FEP could predict how mutations in a target protein affect the binding of this compound. |

| Poly-chlorinated biphenyl (B1667301) binding to estrogen receptor | Calculate relative binding free energies for a series of compounds. wustl.edu | A series of this compound derivatives could be ranked based on their predicted binding affinities. |

| Trypsin-Benzamidine | Calculate absolute binding free energy. wustl.edu | Although more challenging, absolute binding free energy calculations could provide a direct estimate of the binding potency. |

The accuracy of FEP calculations, with reported root-mean-square errors approaching experimental accuracy, makes it a powerful tool for guiding the optimization of lead compounds like this compound. nih.gov

In Silico Design and Virtual Screening of this compound Derivatives

In silico design and virtual screening are computational techniques that enable the rapid exploration of vast chemical space to identify novel molecules with desired properties. mdpi.comutexas.edu These methods are integral to modern drug discovery and can be effectively applied to the design of this compound derivatives with enhanced binding affinity, selectivity, or other desirable characteristics.

The process typically begins with the known structure of this compound as a starting point or "scaffold." A virtual library of derivatives can then be generated by systematically modifying different parts of the molecule, such as the AEEA linker or the OPhOMe substituent. This combinatorial library can contain millions of virtual compounds. mdpi.com

These virtual libraries are then subjected to high-throughput virtual screening, often using molecular docking, to filter for compounds that are predicted to bind favorably to a specific biological target. mdpi.com The top-ranked compounds from this initial screening can then be further evaluated using more computationally intensive methods like MD simulations and FEP calculations to refine the predictions of their binding modes and affinities. researchgate.net

This iterative cycle of design, screening, and evaluation allows for the rational design of new molecules. For example, insights from docking simulations of biotin carboxylase inhibitors led to the design of new derivatives with enhanced interactions within the binding pocket. mdpi.com Similarly, the design of new affibodies, which are small scaffold-based affinity proteins, is increasingly being guided by in silico methods, aiming to eliminate the need for experimental selection processes entirely. acs.orgnih.gov

Table 5: Strategies in In Silico Design and Virtual Screening

| Strategy | Description | Application to this compound Derivatives |

| Structure-Based Virtual Screening | Docking a library of compounds into the 3D structure of a target protein. mdpi.com | Screening a virtual library of this compound derivatives against a target like streptavidin or a cancer-related protein. |

| Combinatorial Library Design | Systematically generating a large set of related molecules from a common scaffold and building blocks. mdpi.com | Creating a diverse library by varying the linker length, linker type, and substituents on the phenyl ring of this compound. |

| Quantitative Structure-Activity Relationship (QSAR) | Building numerical models to predict the activity of new compounds based on their chemical structure. utexas.edu | Developing a QSAR model based on a set of this compound derivatives with known binding affinities to predict the affinity of new designs. |

| Fragment-Based Drug Design | Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent ligand. utexas.edu | Using the biotin, AEEA, and OPhOMe moieties as fragments to design novel compounds with improved binding characteristics. |

The integration of these in silico approaches provides a powerful framework for accelerating the discovery and optimization of novel biotinylated probes and potential therapeutic agents based on the this compound scaffold.

Applications of Biotin Aeea Ophome As a Molecular Probe in Mechanistic Biological Studies

Use in Protein-Ligand Interaction Assays (in vitro and ex vivo)

Biotin-AEEA-OPhOMe is a valuable reagent for studying the interactions between proteins and their ligands, both in controlled in vitro settings and in the more complex environment of ex vivo samples. The fundamental principle behind its use lies in the extremely strong and specific interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. smolecule.comthermofisher.com This interaction forms the basis for numerous detection and purification methods. thermofisher.com

In a typical in vitro protein-ligand interaction assay, a protein of interest might be "baited" with this compound. This biotinylated protein can then be immobilized on a streptavidin-coated surface, such as a microplate well or a biosensor chip. revvity.com Potential binding partners (ligands) can then be introduced, and their interaction with the immobilized protein can be detected and quantified using various techniques, such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA). smolecule.comrevvity.com The AEEA linker in this compound enhances the solubility of the labeled protein and extends the biotin moiety away from the protein's surface, minimizing steric hindrance and ensuring its availability for binding to streptavidin. issuu.comissuu.com

Ex vivo studies often involve the use of cell lysates or tissue homogenates. nih.gov In this context, this compound can be used to label a specific protein within this complex mixture. The subsequent capture of the biotinylated protein-ligand complex on streptavidin-coated beads allows for the isolation and identification of interacting partners that were bound to the target protein in its native cellular environment. nih.gov This approach is crucial for validating interactions discovered in vitro and for understanding how these interactions are regulated within a more physiologically relevant context.

Application in Affinity Purification Strategies for Target Identification

A significant application of this compound lies in affinity purification, a powerful technique for identifying the cellular targets of bioactive small molecules or drugs. nih.gov The general strategy involves attaching the biotin tag to a molecule of interest, creating a "bait" probe. nih.gov This probe is then introduced into a cell lysate or even live cells, where it can bind to its specific protein targets. nih.govmtoz-biolabs.com

The strong interaction between the biotin tag on the probe and immobilized streptavidin is then exploited to selectively capture the probe-protein complexes. mtoz-biolabs.com After washing away non-specifically bound proteins, the captured proteins are eluted and subsequently identified using techniques like mass spectrometry. nih.govmtoz-biolabs.com This "pull-down" approach has been instrumental in the discovery of novel drug targets and in elucidating the mechanisms of action of various compounds. nih.govmtoz-biolabs.com

The methoxyphenyl ester group of this compound offers a site for chemical modification, allowing it to be conjugated to a wide range of small molecules. The AEEA linker provides spatial separation between the biotin tag and the small molecule, which is critical to avoid interference with the binding of the small molecule to its target protein. issuu.com

| Step | Description | Key Role of this compound |

|---|---|---|

| 1. Probe Synthesis | A bioactive small molecule is chemically linked to this compound. | The OPhOMe group provides a reactive handle for conjugation, while the AEEA linker provides spacing. issuu.com |

| 2. Incubation | The biotinylated probe is incubated with a complex protein mixture (e.g., cell lysate). mtoz-biolabs.com | The probe specifically binds to its target protein(s). |

| 3. Affinity Capture | The mixture is passed over a streptavidin-coated solid support (e.g., beads). mtoz-biolabs.com | The high affinity of biotin for streptavidin ensures efficient capture of the probe-target complex. mtoz-biolabs.com |

| 4. Washing | Non-specifically bound proteins are washed away. | Increases the purity of the isolated target protein. |

| 5. Elution & Identification | The captured proteins are released from the support and identified by mass spectrometry. mtoz-biolabs.com | Allows for the identification of the specific protein target(s) of the bioactive small molecule. |

Elucidation of Molecular Pathways through this compound Labeling

Understanding the intricate network of molecular pathways that govern cellular function is a central goal of modern biology. This compound labeling can be a powerful tool in this endeavor by enabling the identification of proteins involved in specific cellular processes. By tagging a known protein within a pathway, researchers can use affinity purification techniques to isolate and identify its interacting partners, thus mapping out the connections within the pathway. researchgate.net

Furthermore, biotin labeling can be used to track the movement and fate of proteins within a cell, providing insights into dynamic processes like signal transduction. mtoz-biolabs.commdpi.com For instance, a receptor protein on the cell surface could be labeled with this compound. Upon stimulation, the cell can be lysed at different time points, and the biotinylated receptor and its associated proteins can be purified and analyzed. This can reveal changes in protein-protein interactions and post-translational modifications that occur during signal propagation. Biotin has been shown to modulate intracellular signaling pathways and the expression of enzymes involved in metabolic processes. mdpi.comnih.gov

Investigation of Subcellular Localization via this compound Labeling

The function of a protein is intimately linked to its location within the cell. Determining the subcellular localization of a protein is therefore crucial for understanding its biological role. This compound can be employed in strategies to pinpoint the location of a protein of interest.

One approach involves the use of proximity labeling techniques, which are discussed in more detail in a later section. In essence, an enzyme that generates reactive biotin species is targeted to a specific subcellular compartment. This leads to the biotinylation of proteins in the immediate vicinity, providing a snapshot of the proteome of that organelle. researchgate.net

Alternatively, a specific protein can be tagged with this compound, and its location can be visualized using microscopy. This is typically achieved by using a fluorescently labeled streptavidin conjugate that binds to the biotinylated protein. The resulting fluorescent signal reveals the subcellular distribution of the protein. This method can be used to study the localization of proteins in various organelles, such as the mitochondria and endoplasmic reticulum. nih.gov

High-Throughput Screening Methodologies Utilizing this compound Probes in Academic Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of large libraries of compounds for their ability to modulate a particular biological process. sartorius.comnih.gov this compound and similar biotinylated probes are frequently used in the development of HTS assays. nih.gov

For example, in a competitive binding assay, a biotinylated ligand for a target protein is used. The assay measures the ability of compounds from a library to displace the biotinylated ligand from the target protein. A decrease in the signal from the bound biotinylated ligand indicates that a compound is an effective competitor and thus a potential inhibitor or activator of the target. These assays can be formatted for 96-well plates or even higher density formats, enabling the screening of thousands of compounds in a short period. dovepress.com The robust and high-affinity nature of the biotin-streptavidin interaction provides a reliable and sensitive detection method for such assays. researchgate.net

| Assay Type | Principle | Role of this compound Probe | Example Application |

|---|---|---|---|

| Competitive Binding Assay | Measures the displacement of a biotinylated ligand from its target protein by a test compound. | The biotinylated probe provides a detectable signal that is modulated by the binding of a test compound. | Screening for inhibitors of a receptor-ligand interaction. nih.gov |

| Protein-Protein Interaction Assay | Detects the interaction between two proteins, one of which is biotinylated. | The biotin tag allows for the immobilization or detection of one of the interacting partners. revvity.com | Identifying compounds that disrupt or stabilize a protein complex. |

| Enzyme Activity Assay | Measures the activity of an enzyme using a biotinylated substrate or product. | The biotin label facilitates the separation and quantification of the substrate or product. | Screening for enzyme inhibitors or activators. lsu.edu |

Utility in Proximity Labeling Techniques in Chemical Biology

Proximity labeling has emerged as a powerful strategy for mapping the proteomic environment of a specific protein or subcellular compartment in living cells. nih.govsyncell.com These methods rely on an enzyme that is fused to a protein of interest and, upon activation, generates reactive species that covalently label neighboring molecules with a small tag, most commonly biotin. researchgate.netprinceton.edu

Several proximity labeling techniques, such as BioID and APEX, have been developed. syncell.comprinceton.edu In BioID, a promiscuous biotin ligase (BirA) is fused to a protein of interest. When supplied with biotin, BirA releases reactive biotinoyl-5'-AMP, which then covalently attaches to the lysine (B10760008) residues of nearby proteins. researchgate.net In the APEX method, an engineered peroxidase is used to generate reactive biotin-phenoxyl radicals from a biotin-phenol substrate, which then label electron-rich amino acids on adjacent proteins. syncell.com

This compound can be a valuable tool in these workflows. While the core techniques often use biotin or biotin-phenol, derivatives like this compound can be adapted for specific applications. The hydrophilic AEEA linker can improve the solubility and accessibility of the biotin tag, potentially enhancing the efficiency of labeling and subsequent purification. issuu.comissuu.com Following proximity labeling, the biotinylated proteins are captured using streptavidin affinity purification and identified by mass spectrometry, providing a detailed map of the protein interaction network and subcellular proteome. researchgate.netnih.gov

Elucidation of Biotin Aeea Ophome Binding Kinetics and Thermodynamics

Determination of Association and Dissociation Rate Constants with Biological Targets

The association rate constant (kₒₙ) and the dissociation rate constant (kₒff) are fundamental parameters that define the speed at which a ligand binds to and dissociates from its target. For the broader biotin-streptavidin interaction, these rates are known to be extremely fast and slow, respectively, contributing to the exceptionally high affinity of this pair.

Techniques such as Surface Plasmon Resonance (SPR) are commonly employed to measure the on- and off-rates of biotinylated molecules. A hypothetical SPR experiment would involve immobilizing streptavidin on a sensor chip and flowing the Biotin-AEEA-OPhOMe-labeled protein over the surface to monitor the association and dissociation phases in real-time. The resulting sensorgram would allow for the calculation of kₒₙ and kₒff. In the absence of such a study, a direct comparison with other biotin (B1667282) conjugates is challenging.

Measurement of Binding Affinities (Kd) and Stoichiometry

The binding affinity, represented by the dissociation constant (Kₔ), is a measure of the strength of the binding interaction. It is calculated from the ratio of the off-rate to the on-rate (kₒff/kₒₙ). The biotin-streptavidin interaction is renowned for its extremely low Kₔ, typically in the femtomolar (10⁻¹⁵ M) range, making it one of the strongest known non-covalent biological interactions. nih.govaimspress.com

While it is expected that this compound, once conjugated to a protein, would exhibit a similarly high affinity for streptavidin, specific Kₔ values for this particular compound have not been reported in the reviewed literature. The stoichiometry of the interaction, which is typically four biotin molecules per streptavidin tetramer, is also presumed to be maintained, although this would need to be confirmed experimentally.

The following table illustrates the typical affinity for the general biotin-streptavidin interaction, which serves as a benchmark.

| Interacting Molecules | Dissociation Constant (Kₔ) | Reference |

| Biotin - Streptavidin | ~10⁻¹⁵ M | nih.gov |

| Biotin - Avidin (B1170675) | ~10⁻¹⁵ M | aimspress.com |

Calorimetric Analysis of Binding Enthalpy and Entropy for this compound Interactions

Isothermal Titration Calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of a binding event, including the change in enthalpy (ΔH) and entropy (ΔS). These parameters provide insight into the forces driving the interaction. For the general biotin-streptavidin binding, the interaction is known to be highly exothermic, with a significant favorable enthalpy change.

Specific calorimetric data for the binding of a this compound conjugate to streptavidin or avidin is not available. An ITC experiment would involve titrating the biotinylated protein into a solution containing streptavidin and measuring the heat released or absorbed during the binding event. The resulting data would allow for the determination of ΔH, ΔS, and the binding affinity (Kₔ). Without such experimental data, the precise thermodynamic profile of the this compound interaction remains uncharacterized.

Influence of Environmental Factors on this compound Binding Dynamics

The stability of the biotin-streptavidin complex under various environmental conditions is one of its most valuable properties. Generally, the interaction is resistant to changes in pH, temperature, and the presence of organic solvents and denaturing agents. This robustness is a key reason for its widespread use in biotechnology.

While it is anticipated that the binding of this compound conjugates would exhibit similar resilience, the specific influence of the AEEA linker on this stability has not been quantitatively documented. The hydrophilic nature of the AEEA linker may potentially enhance the solubility and stability of the conjugate, but its effect on the binding dynamics under different environmental stresses would require empirical investigation.

Kinetic and Thermodynamic Comparison with Other Biotin Probes and Conjugates

However, due to the absence of specific kinetic and thermodynamic data for this compound, a direct and quantitative comparison with other well-characterized biotin probes is not currently possible. Such a comparison would necessitate a systematic study where the binding of various biotin conjugates, including the one derived from this compound, is analyzed under identical experimental conditions.

Structural Biology Insights into Biotin Aeea Ophome Target Recognition

X-ray Crystallography of Biotin-AEEA-OPhOMe-Target Co-crystals

To date, no crystal structures of a protein covalently modified by this compound have been deposited in the Protein Data Bank (PDB). However, the methodology to obtain such a structure is well-established. The process would involve expressing and purifying a protein engineered to have an N-terminal Gly-His tag. catapult.org.ukplantsciencejournal.com This tag not only serves as the target for this compound but also facilitates purification via immobilized metal affinity chromatography. plantsciencejournal.com

After labeling the protein with this compound, the resulting conjugate would be subjected to crystallization screening. jove.com A successful X-ray diffraction experiment would reveal the precise atomic coordinates of the protein, showing the covalently attached this compound moiety at the N-terminus. Furthermore, co-crystallization with streptavidin, which binds the biotin (B1667282) part of the probe with extremely high affinity, could also be pursued. nih.govresearchgate.net Such a structure would provide detailed insights into the dual nature of the probe's interactions.

An illustrative representation of the type of data that would be obtained from a successful crystallographic study of a this compound labeled protein in complex with streptavidin is shown below.

| Illustrative Crystallographic Data | |

| PDB ID | Hypothetical |

| Resolution (Å) | 1.0-2.5 |

| Space Group | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Key Findings | - Covalent amide bond between the AEEA linker and the N-terminal Gly. - Electron density clearly defines the conformation of the AEEA linker. - Detailed hydrogen bond network between the biotin moiety and streptavidin. nih.gov - Conformation of the flexible loop in streptavidin in a 'closed' state over the biotin. nih.gov |

Cryo-Electron Microscopy (Cryo-EM) for this compound-Complex Structure Determination

Cryo-electron microscopy (cryo-EM) has become a revolutionary technique for determining the structure of large and flexible macromolecular complexes. nih.gov While there are no specific cryo-EM structures of a this compound-target complex, the biotin component of the probe makes it highly suitable for cryo-EM analysis, especially when studying large protein assemblies.

The biotinylation of a protein complex is a well-established method to improve cryo-EM sample preparation. researchgate.netnih.govnih.gov By applying the biotinylated sample to a cryo-EM grid coated with a monolayer of streptavidin, the particles can be tethered to the surface. nih.govnih.govjove.com This approach can overcome issues like preferred orientation and interaction with the air-water interface, which are common challenges in cryo-EM. researchgate.netnih.gov A protein complex labeled at its N-terminus with this compound could be readily analyzed using this streptavidin-affinity grid method. nih.govwhiterose.ac.ukportlandpress.com This would enable the structural determination of the target complex, with the biotin-streptavidin interaction serving as an anchor. A recent cryo-EM structure of a biotinylated SARS-CoV-2 spike protein probe illustrates the utility of this approach for structural analysis of viral proteins. rcsb.org

Below is an illustrative table of the kind of data a cryo-EM study of a large complex labeled with this compound and bound to streptavidin might yield.

| Illustrative Cryo-EM Data | |

| EMDB ID | Hypothetical |

| Resolution (Å) | 2.5 - 4.0 |

| Symmetry | e.g., C1 (asymmetric) or other |

| Key Findings | - Overall architecture of the target protein complex. - Location of the N-terminus and the attached probe. - Density corresponding to the streptavidin bound to the biotin moiety. - Visualization of large-scale conformational states of the complex. |

NMR Spectroscopy for this compound-Target Complex Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions in solution. While a full solution structure of a this compound-labeled protein has not been published, NMR is ideally suited to probe the local structural and dynamic changes that occur upon N-terminal acylation.

Studies on other N-terminally acetylated or modified proteins provide a clear precedent for what to expect. nih.govacs.orgresearchgate.net Upon acylation of the N-terminal glycine (B1666218) of a Gly-His tagged protein with this compound, significant chemical shift perturbations (CSPs) would be expected for the residues in and around the N-terminus. nih.govelifesciences.org These changes, observed in a ¹H-¹⁵N HSQC spectrum, would confirm the site-specific modification and report on the new chemical environment of the N-terminal amino acids. elifesciences.org Furthermore, NMR studies have shown that N-terminal acetylation can induce or stabilize α-helical conformations. nih.govacs.orgresearchgate.net It is therefore highly probable that the acylation by this compound would lead to a more ordered, helical structure within the Gly-His tag. This can be verified by observing specific Nuclear Overhauser Effect (NOE) patterns and changes in scalar couplings. researchgate.net

The table below summarizes the key NMR observables that would be analyzed.

| Illustrative NMR Spectroscopy Findings | |

| Technique | 2D ¹H-¹⁵N HSQC, 3D NOESY |

| Key Observables | Chemical Shift Perturbations (CSPs): Significant changes for the first ~10-15 N-terminal residues, confirming modification and reporting on the new local structure. elifesciences.orgNuclear Overhauser Effects (NOEs): Appearance of medium-range NOEs (i, i+3; i, i+4) indicative of α-helix formation in the Gly-His tag. researchgate.netRelaxation Data (R₁, R₂): Changes in relaxation rates indicating altered dynamics (reduced flexibility) of the N-terminus upon modification. pnas.org |

| Interpretation | Covalent modification induces a localized conformational change, leading to the formation of a stable α-helical structure at the N-terminus. |

Analysis of Interfacial Interactions in this compound-Bound Complexes

The interaction of this compound with its target involves two distinct interfaces: the covalent attachment site and the biotin-binding pocket (if analyzed with streptavidin).

Covalent Acylation Interface: The high selectivity of the 4-methoxyphenyl (B3050149) ester for the N-terminal glycine in a Gly-His tag is driven by a specific catalytic mechanism. iris-biotech.de Mechanistic studies indicate that an imidazole (B134444) side chain from one of the histidine residues in the tag acts as a general base, deprotonating the α-amino group of the glycine. iris-biotech.demdpi.comspringernature.com This increases the nucleophilicity of the amine, facilitating its attack on the ester carbonyl carbon of the this compound probe, leading to the formation of a stable amide bond and the release of 4-methoxyphenol. mdpi.com

Biotin-Streptavidin Interface: The binding of the biotin moiety to streptavidin is one of the strongest known non-covalent interactions in biology. nih.gov The binding pocket of streptavidin is a deep β-barrel structure. acs.org The interaction is characterized by an extensive network of hydrogen bonds between the biotin ureido group and amino acid side chains such as asparagine, serine, and tyrosine in the pocket. nih.gov Additionally, multiple van der Waals interactions, particularly with tryptophan residues that line the pocket, contribute significantly to the high affinity by creating a snug, hydrophobic environment for the biotin molecule. nih.govacs.org

The key interactions are summarized in the table below.

| Analysis of Interfacial Interactions | |

| Interaction Type | Description |

| Covalent Bond | Formation of an amide bond between the probe's linker and the N-terminal glycine of the target protein. |

| Catalytic Interaction | A histidine side chain from the Gly-His tag acts as a general base to facilitate the acylation reaction. mdpi.com |

| Hydrogen Bonds | Extensive network between biotin's ureido group and polar residues (e.g., Asn, Ser, Tyr, Asp) in the streptavidin binding pocket. nih.gov |

| Van der Waals / Hydrophobic | Tight packing of biotin within a hydrophobic pocket lined by tryptophan residues in streptavidin. nih.govacs.org |

Conformational Changes Induced by this compound Binding

The binding and covalent modification of a target protein by this compound is expected to induce specific and localized conformational changes.

Firstly, the conversion of the free N-terminal amine to a bulkier, acylated group inherently alters the local environment. As supported by NMR studies on analogous N-terminal modifications, this is likely to restrict the conformational freedom of the N-terminal region. nih.govpnas.org The high flexibility often observed in terminal tags like the His-tag would be reduced, leading to a more ordered state. This ordering is predicted to manifest as the formation of an α-helical structure within the Gly-His tag region. nih.govacs.org

Secondly, if the biotinylated protein is subsequently bound to streptavidin, a well-characterized conformational change occurs in the streptavidin protein itself. nih.gov A flexible loop (residues 45-52) in streptavidin, which is typically in an "open" and often disordered state in the absence of the ligand, closes down over the biotin molecule upon binding. nih.govnih.gov This "lid" formation further buries the biotin, contributing to the extremely slow dissociation rate and high stability of the complex. nih.govresearchgate.net This change in streptavidin is a classic example of induced fit in protein-ligand recognition. The internal motions of streptavidin are significantly reduced upon biotin binding, which is an entropically unfavorable event compensated by favorable enthalpy and the release of ordered water molecules from the binding site. acs.orgnih.gov

Development and Characterization of Biotin Aeea Ophome Analogues and Derivatives

Design Principles for Modified Biotin-AEEA-OPhOMe Structures

The design of modified this compound structures is guided by several key principles aimed at optimizing performance in specific biochemical assays. The parent molecule consists of three key components: the biotin (B1667282) moiety for high-affinity binding to streptavidin, the 2-(2-(2-aminoethoxy)ethoxy)acetic acid (AEEA) linker, and the reactive 4-methoxyphenyl (B3050149) ester (OPhOMe) group. issuu.comissuu.com Modifications to this scaffold target the enhancement of solubility, adjustment of steric hindrance, introduction of cleavable elements, and alteration of reactivity.

A primary consideration is the length and composition of the spacer arm or linker. The AEEA linker in the parent compound enhances water solubility and provides a flexible spacer that reduces the steric hindrance between the biotin tag and its target molecule, facilitating efficient binding to the buried biotin-binding sites of streptavidin. wikipedia.orgbiochempeg.com The design of analogues often involves incorporating longer or different types of linkers, such as those containing polyethylene (B3416737) glycol (PEG) chains. biochempeg.comthermofisher.com PEGylation is a standard method to further increase the hydrophilicity of the reagent, which can prevent the aggregation of the biotinylated target protein and maintain its biological activity. issuu.comissuu.com

Another core design principle is the introduction of cleavable functionalities within the linker. While the biotin-streptavidin interaction is exceptionally strong and stable, its dissociation requires harsh denaturing conditions. thermofisher.com For applications requiring the recovery of the target molecule, analogues are designed with cleavable linkers. Common strategies include incorporating disulfide bonds, which can be cleaved under mild reducing conditions with reagents like dithiothreitol (B142953) (DTT), or fluoride-cleavable silyl (B83357) ether linkages. thermofisher.comnih.gov

The reactivity of the terminal group is also a critical design focus. The 4-methoxyphenyl ester of this compound is specifically designed for the selective acylation of N-terminal Gly-His tags on proteins. issuu.com However, the design of analogues can involve tailoring the reactive group to target other functional groups on biomolecules, such as primary amines (using N-hydroxysuccinimide esters), sulfhydryls (using maleimides), or carboxyl groups. wikipedia.orgthermofisher.com This allows for a wider range of labeling strategies tailored to the specific protein or biomolecule of interest.